2-Methyl-1H-imidazole-5-sulfonic Acid
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Overview
Description
Carbofuran-d3 is a deuterated analog of the pesticide carbofuran. It is primarily used as an analytical standard in various scientific research applications. The compound has the empirical formula C12H12D3NO3 and a molecular weight of 224.27 g/mol . Carbofuran itself is a carbamate pesticide widely used to control insects on a variety of crops, including potatoes, corn, and soybeans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbofuran-d3 involves the incorporation of deuterium atoms into the carbofuran molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions for carbofuran-d3 are proprietary and not widely published. general methods for the synthesis of deuterated compounds often involve the use of deuterated solvents and reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of carbofuran-d3 would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process would also need to comply with regulatory standards for the handling and use of deuterated compounds.
Chemical Reactions Analysis
Types of Reactions
Carbofuran-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Carbofuran can be oxidized to form 3-hydroxycarbofuran.
Hydrolysis: Carbofuran can be hydrolyzed to form carbofuran phenol and methylamine.
Substitution: Carbofuran can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of carbofuran.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: 3-Hydroxycarbofuran
Hydrolysis: Carbofuran phenol and methylamine
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Carbofuran-d3 is used in a variety of scientific research applications, including:
Analytical Chemistry: As an internal standard for the quantification of carbofuran in environmental samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
Insecticide Research: To study the effects and mechanisms of carbamate insecticides on various species.
Toxicology and Xenobiotic Metabolism: To understand how toxins and foreign substances are metabolized in the body.
Environmental Toxicology: To study the impact of carbofuran and its analogs on the environment.
Agricultural Research: To study the effects of pesticides on crops and livestock.
Water Sample Analysis: As an internal standard for the quantification of carbofuran in natural water samples using solid phase extraction (SPE) and polar organic chemical integrative samplers (POCIS) combined with LC-MS.
Mechanism of Action
Carbofuran-d3, like carbofuran, inhibits acetylcholinesterase (AChE) in insects and mammals. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission and ultimately leading to the paralysis and death of the insect . The molecular targets involved in this mechanism are the acetylcholinesterase enzymes found in the nervous systems of insects and mammals.
Comparison with Similar Compounds
Carbofuran-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include:
Carbofuran: The non-deuterated analog used as a pesticide.
Carbofuran-3-hydroxy: A metabolite of carbofuran.
Carbofuran-3-hydroxy-(2,2-dimethyl-d6): Another deuterated analog of carbofuran.
These similar compounds share the core structure of carbofuran but differ in their isotopic composition or functional groups, which can affect their chemical properties and applications.
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABESTUFQOTNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622813 |
Source
|
Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861346-39-6 |
Source
|
Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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